2-Methyl-3-[(methylamino)methyl]pyridine
Description
Chemical Structure and Properties 2-Methyl-3-[(methylamino)methyl]pyridine (CAS: 677349-96-1) is a substituted pyridine derivative characterized by a methyl group at position 2 and a methylaminomethyl substituent at position 3 of the pyridine ring. This compound is a versatile intermediate in pharmaceutical synthesis and coordination chemistry. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, with purity levels exceeding 95% in commercial batches .
Applications
This compound serves as a precursor in the development of neuroprotective agents, metal coordination complexes, and bioactive ligands. Its structural flexibility allows for modifications to enhance binding affinity to biological targets such as nicotinic acetylcholine receptors (nAChRs) or voltage-gated ion channels .
Properties
IUPAC Name |
N-methyl-1-(2-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-8(6-9-2)4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVYJUKSDIHVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(methylamino)methyl]pyridine typically involves the reaction of 2-methylpyridine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then crystallized and purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(methylamino)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Neurological Disorders: The compound serves as an important intermediate in synthesizing drugs targeting neurological conditions. Its structure allows for interactions with neurotransmitter systems, making it a candidate for developing treatments for diseases such as Alzheimer's and Parkinson's disease .
- Anti-Glioblastoma Research: Recent studies have focused on modifying the structure of existing drugs to enhance their efficacy against glioblastomas. Computational analyses have identified pyridine variants, including 2-Methyl-3-[(methylamino)methyl]pyridine, that improve blood-brain barrier (BBB) penetration and reduce cardiotoxicity, highlighting its potential in cancer therapy .
Case Study:
A study on structural modifications of benzoyl-phenoxy-acetamide derivatives identified this compound as a promising candidate due to its favorable physicochemical properties, including water solubility and BBB permeability .
Agrochemicals
Key Applications:
- Pesticide Formulation: This compound is utilized in the formulation of agrochemicals, enhancing the absorption and effectiveness of pesticides and herbicides. Its unique chemical properties allow for improved interaction with plant systems, which is crucial for agricultural productivity .
Data Table: Agrochemical Applications
| Application Type | Description |
|---|---|
| Pesticides | Enhances absorption and efficacy |
| Herbicides | Improves effectiveness in plant systems |
Material Science
Key Applications:
- Advanced Materials Development: this compound is incorporated into the development of polymers and coatings. Its chemical properties contribute to enhanced durability and resistance against environmental factors .
Case Study:
Research into new polymer composites has shown that incorporating this compound improves mechanical strength and thermal stability, making it suitable for various industrial applications.
Analytical Chemistry
Key Applications:
- Reagent in Analytical Methods: The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of substances. This application is critical for quality control in pharmaceutical manufacturing processes .
Biochemical Research
Key Applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(methylamino)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
ABT-089 [2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]
Structural Differences :
- ABT-089 replaces the methylaminomethyl group with a pyrrolidinylmethoxy substituent at position 3.
- The 2-methylpyridine core is retained.
Pharmacological Profile :
- ABT-089 is a selective α4β2 nAChR agonist (Ki = 16 nM) with partial agonist activity at other nAChR subtypes.
- Demonstrates neuroprotective effects against glutamate-induced excitotoxicity (EC₅₀ = 3–10 µM in cortical cultures) .
- Compared to nicotine, ABT-089 shows lower efficacy in dopamine release (EC₅₀ = 1.1 µM vs. 0.04 µM for nicotine) but comparable potency in acetylcholine release .
4-(Methylamino)pyridine
Structural Differences :
- Lacks the 2-methyl group and 3-methylaminomethyl substituent.
- Contains a single methylamino group at position 4.
2-Methyl-5-(4-methylphenyl)pyridin-3-amine
Structural Differences :
- Substitutes the 3-methylaminomethyl group with a 4-methylphenyl group.
- Retains the 2-methylpyridine core.
(3-Methylaminomethyl)pyridine
Structural Similarities :
- Shares the 3-methylaminomethyl substituent but lacks the 2-methyl group.
Comparative Data Table
Key Research Findings
Biological Activity
2-Methyl-3-[(methylamino)methyl]pyridine, a pyridine derivative, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanism of action, structure-activity relationships (SAR), and relevant research findings.
This compound is characterized by its pyridine ring with a methylamino group attached. Its chemical structure can be represented as follows:
This compound is known for its ability to interact with various biological targets, making it a candidate for pharmacological studies.
Biological Activity
1. Anticancer Properties
Research indicates that derivatives of pyridine, including this compound, exhibit significant anticancer activity. In vitro studies have shown that certain pyridine derivatives can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. For instance, the 5-(methylamino)- and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones demonstrated IC50 values of approximately 1.0–1.4 µM against leukemia cells, leading to prolonged survival in animal models .
2. Anti-inflammatory Effects
Pyridine derivatives are also noted for their anti-inflammatory properties. A study highlighted that certain pyrimidine derivatives exhibited potent inhibition of COX-1 and COX-2 enzymes, which are involved in inflammatory processes. The anti-inflammatory effects were comparable to established drugs like indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 µM .
3. Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative damage .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Substitution on the pyridine ring | Enhanced selectivity for biological targets |
| Variation in amine groups | Altered pharmacokinetic profiles |
These modifications can lead to improved efficacy and reduced side effects in therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies on Leukemia : A study reported that mice treated with thiosemicarbazone derivatives of this compound showed a significant increase in survival rates compared to untreated controls, indicating potential as an anticancer agent .
- Inflammation Models : In models of induced inflammation, compounds derived from this structure demonstrated significant reductions in inflammatory markers, suggesting therapeutic potential in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
